1,3,5-Triazinane
Overview
Description
1,3,5-Triazinane is a heterocyclic organic compound with a six-membered ring structure containing three nitrogen atoms It is a derivative of triazine and is known for its stability and versatility in various chemical reactions
Preparation Methods
1,3,5-Triazinane can be synthesized through several methods, including:
Trimerization of Nitriles: This method involves the trimerization of nitriles such as cyanogen chloride or cyanamide under specific conditions.
Condensation Reactions: The condensation of 1,2-dicarbonyl compounds with amidrazones can also yield this compound.
Microwave-Assisted Synthesis: This modern technique involves the use of microwave irradiation to facilitate the reaction between primary alcohols or aldehydes with dicyandiamide and sodium azide.
Industrial Production: Industrially, this compound is produced using large-scale condensation reactions involving formaldehyde and amines in the presence of catalysts.
Chemical Reactions Analysis
1,3,5-Triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: It undergoes nucleophilic substitution reactions, where the nitrogen atoms can be substituted with different functional groups.
Cycloaddition: This compound participates in cycloaddition reactions to form nitrogen-containing heterocycles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3,5-Triazinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Triazinane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.
Pathways: It may influence cellular pathways related to cell growth, apoptosis, and signal transduction.
Mechanistic Insights: Studies suggest that this compound can act as a synthon, facilitating the formation of nitrogen-containing heterocycles through cycloaddition reactions.
Comparison with Similar Compounds
1,3,5-Triazinane can be compared to other similar compounds:
1,3,5-Triazine: Both compounds share a triazine core, but this compound is a reduced derivative with different reactivity and applications.
1,3,5-Trinitro-1,3,5-triazinane (RDX): RDX is an explosive compound with a similar triazine structure but vastly different properties and uses.
Hexahydro-1,3,5-triazine: This compound is another reduced derivative of triazine, known for its stability and use in various chemical reactions.
Properties
IUPAC Name |
1,3,5-triazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-4-2-6-3-5-1/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLLNYWECKEQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NCNCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
Record name | 1,3,5-triazinane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,3,5-triazinane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059394 | |
Record name | 1,3,5-Triazine, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110-90-7 | |
Record name | Hexahydro-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotrimethylenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOTRIMETHYLENETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9XXT26VWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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